Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
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Description
“Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate” is a chemical compound with the molecular formula C13H9Cl2NO2S . Its average mass is 314.187 Da and its monoisotopic mass is 312.973114 Da .
Physical And Chemical Properties Analysis
“Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate” has a molecular formula of C13H9Cl2NO2S, an average mass of 314.187 Da, and a monoisotopic mass of 312.973114 Da .Scientific Research Applications
Herbicide Synthesis
Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate: serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . This herbicide, developed by FMC in the United States, effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The compound’s nitration process, optimized using continuous flow microreactors, significantly improves reaction efficiency and yield compared to traditional batch reactors .
Anti-Inflammatory Activity
The compound 3-{[(2,3-dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione , derived from a similar scaffold, has been screened for anti-inflammatory activity. Further studies could explore the anti-inflammatory potential of our target compound .
properties
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S/c1-18-13(17)10-7-8(5-6-16-10)19-11-4-2-3-9(14)12(11)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVCVZNMGLAFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)SC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325293 |
Source
|
Record name | methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338748-09-7 |
Source
|
Record name | methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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